molecular formula C6H11N B2729439 5-Bicyclo[2.1.0]pentanylmethanamine CAS No. 2287280-11-7

5-Bicyclo[2.1.0]pentanylmethanamine

Cat. No.: B2729439
CAS No.: 2287280-11-7
M. Wt: 97.161
InChI Key: FPCXFYDZEFLBTM-UHFFFAOYSA-N
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Description

Contextualization of Bicyclo[2.1.0]pentane Core Structures in Contemporary Organic Synthesis and Their Unique Strain Properties

The bicyclo[2.1.0]pentane (housane) framework is a saturated bicyclic hydrocarbon with the molecular formula C₅H₈. ontosight.aiwikipedia.org Its structure, which resembles a house, consists of a cyclobutane (B1203170) ring fused in a cis configuration to a cyclopropane (B1198618) ring. wikipedia.org This arrangement forces the bond angles to deviate significantly from the ideal sp³ hybridization, resulting in substantial angle and torsional strain. The total strain energy of bicyclo[2.1.0]pentane is estimated to be over 50 kcal/mol, making it a "spring-loaded" molecule. nih.gov

This high strain energy is not a liability but a powerful driving force for chemical transformations. nih.gov In contemporary organic synthesis, highly strained molecules like housanes are increasingly utilized as "strain-release" reagents. nih.govchemrxiv.org The cleavage of the central, highly strained carbon-carbon bond can be initiated by heat, light, or chemical reagents, leading to the formation of functionalized cyclopentane (B165970) derivatives. wikipedia.orgnih.gov This reactivity allows for the construction of complex molecular architectures with high levels of stereocontrol. researchgate.netrsc.org

The unique three-dimensional and rigid nature of the bicyclo[2.1.0]pentane core makes it an attractive scaffold in medicinal chemistry and materials science. researchgate.net It can serve as a bioisostere for other cyclic structures, like phenyl rings, potentially improving the physicochemical properties of drug candidates. nih.gov Despite its potential, the chemistry of the housane core has been explored less extensively than other strained systems like bicyclo[1.1.0]butanes (BCBs) or [1.1.1]propellanes, primarily due to a lack of modular and efficient synthetic approaches. chemrxiv.orgresearchgate.netrsc.org However, recent advances are beginning to unlock the synthetic potential of this unique structural motif. chemrxiv.orgrsc.org

PropertyValue
Molecular Formula C₅H₈
Molar Mass 68.12 g/mol wikipedia.orgnih.gov
Appearance Colorless liquid ontosight.aiwikipedia.org
Boiling Point ~45.5-48 °C ontosight.ai
Density ~0.6964 g/cm³ (estimate) lookchem.com
Dipole Moment 0.27 D aip.org

Methodological Advances in Stereoselective Amine Synthesis Relevant to 5-Bicyclo[2.1.0]pentanylmethanamine

The synthesis of amines, particularly those with defined stereochemistry, is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The introduction of an aminomethyl group onto the bicyclo[2.1.0]pentane skeleton to form this compound requires stereoselective methods that can accommodate the strained and reactive nature of the housane core.

While direct synthetic routes to this compound are not extensively documented, several advanced strategies for stereoselective amine synthesis could be adapted. These include:

Synthesis from Carboxylic Acid Derivatives: A common approach involves the synthesis of bicyclo[2.1.0]pentane carboxylic acids, which can then be converted to the corresponding amine. researchgate.netnih.gov Methods for the diastereoselective synthesis of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids have been developed. researchgate.netnih.gov These acids could potentially undergo a Curtius, Hofmann, or Schmidt rearrangement to yield the target amine.

Ring Contraction Methods: The thermal ring-contraction of a 3-diazo-bicyclo[3.1.0]hexan-2-one can produce esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid, providing access to precursors for the amine. rsc.org

Gabriel Synthesis Analogue: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. chemrxiv.org A related approach has been successfully applied to the synthesis of aminomethyl-bicyclo[1.1.0]butanes from iodo-bicyclo[1.1.1]pentanes. chemrxiv.orgresearchgate.net A similar strategy could be envisioned where a suitable bicyclo[2.1.0]pentanylmethyl halide reacts with potassium phthalimide (B116566), followed by hydrazinolysis to furnish the primary amine.

Photocycloaddition Reactions: Recent breakthroughs have utilized visible-light-mediated photocatalysis for the stereoselective synthesis of highly functionalized housanes. chemrxiv.orgrsc.orgacs.org A two-step sequence involving a [2+1] cyclopropenation followed by a [2+2] photocycloaddition can generate polysubstituted housanes with high stereoselectivity. acs.org Incorporating a nitrogen-containing functional group into the starting materials for these cycloadditions could provide a direct route to amine-substituted housanes.

The development of these stereoselective methods is crucial, as the precise three-dimensional arrangement of the amine group relative to the bicyclic core will dictate the molecule's biological activity and physical properties. mdpi.commdpi.com

Historical Trajectories and Theoretical Frameworks for Strain-Release Chemistry in Bicyclo[2.1.0]pentanes

The history of bicyclo[2.1.0]pentane is rooted in the fundamental exploration of strained hydrocarbons. The first synthesis was reported in 1957, involving the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene. wikipedia.org This and other early methods, such as the photolysis of the same precursor, established the existence of this highly strained molecule and paved the way for studying its unique reactivity. wikipedia.orgorgsyn.orgorgsyn.org

The theoretical framework for understanding the chemistry of bicyclo[2.1.0]pentanes is centered on the concept of strain-release. The molecule's high internal energy makes it susceptible to reactions that open the bicyclic system to form a more stable, less-strained cyclopentane ring. nih.gov The central C1-C4 bond is particularly weak and is the typical site of cleavage.

Key reactions that exemplify this strain-release principle include:

Thermal Isomerization: Upon heating to high temperatures (e.g., 330 °C), bicyclo[2.1.0]pentane isomerizes to cyclopentene (B43876). wikipedia.org

Hydrogenation: In the presence of a platinum catalyst, it readily undergoes hydrogenation to form cyclopentane. wikipedia.org

Halogenation: It reacts easily with bromine and iodine, leading to ring-opened products. wikipedia.org

Cycloadditions: The strained central bond can formally participate in cycloaddition reactions. For instance, energy transfer can initiate a [2π + 2σ] cycloaddition with alkenes, a powerful method for building more complex bicyclic systems. researchgate.netnih.gov

These transformations highlight a key principle: the high strain energy of the bicyclo[2.1.0]pentane core can be harnessed as a thermodynamic driving force to facilitate reactions that would otherwise be difficult, enabling the efficient synthesis of complex molecular structures. nih.govrsc.org

Reaction TypeReagentsProduct(s)
Thermal Isomerization Heat (~330 °C)Cyclopentene wikipedia.org
Catalytic Hydrogenation H₂, Pt catalystCyclopentane wikipedia.org
Halogenation Br₂ or I₂Ring-opened dihalides wikipedia.org
Reaction with Acid HBrBromocyclopentane wikipedia.org
Strain-Release Cycloaddition Alkenes, initiated by energy transferBicyclo[2.1.1]hexanes nih.gov

Properties

IUPAC Name

5-bicyclo[2.1.0]pentanylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-3-6-4-1-2-5(4)6/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCXFYDZEFLBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Development for 5 Bicyclo 2.1.0 Pentanylmethanamine

Retrosynthetic Disconnections and Key Intermediates for 5-Bicyclo[2.1.0]pentanylmethanamine.

Retrosynthetic analysis of this compound suggests several logical pathways for its synthesis. The primary disconnection is at the C-N bond of the aminomethyl group, leading back to a functionalized bicyclo[2.1.0]pentane intermediate. This approach simplifies the problem to the synthesis of a suitable bicyclo[2.1.0]pentane precursor followed by the introduction of the nitrogen functionality.

Key disconnections and the corresponding intermediates are outlined below:

Disconnection of the Amine: The most straightforward disconnection involves the C5-CH₂NH₂ bond, identifying bicyclo[2.1.0]pentane-5-carbaldehyde or bicyclo[2.1.0]pentane-5-carboxylic acid and its derivatives (e.g., amides, esters) as pivotal intermediates. These intermediates can then be converted to the target amine.

Formation of the Bicyclic Core: The bicyclo[2.1.0]pentane ring system itself is a primary synthetic target. Common strategies to construct this strained core include:

Intramolecular Cyclization: A powerful method involves the intramolecular cyclization of a suitably substituted cyclopentane (B165970). For instance, a trisubstituted cyclopentane carboxylate bearing a leaving group can undergo cyclization mediated by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form a bicyclo[2.1.0]pentane carboxylic acid derivative. researchgate.netnih.gov This approach has been successfully used for large-scale preparations (up to 80g). nih.gov

Ring Contraction: Another established route involves the thermal ring contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one. rsc.org This Wolff rearrangement produces esters or amides of bicyclo[2.1.0]pentane-2-carboxylic acid, which can serve as precursors. rsc.org

Cycloaddition Reactions: Modern approaches utilize sequential cycloadditions. A notable example is a two-step sequence involving the silver- or gold-catalyzed cyclopropenation of an alkyne, followed by an intermolecular [2+2] photocycloaddition with an alkene to build the housane skeleton. acs.orgresearchgate.netnih.gov

Pyrolysis: The parent bicyclo[2.1.0]pentane can be synthesized via pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, which can then be functionalized. smolecule.comorgsyn.org

Exploration of Classical and Contemporary Amination Reactions in the Synthesis of this compound.

With a suitable functionalized bicyclo[2.1.0]pentane intermediate in hand, the introduction of the primary amine group can be achieved through various classical and contemporary amination reactions.

From Carboxylic Acids and Derivatives:

Curtius, Hofmann, and Schmidt Rearrangements: These classical name reactions provide routes from the bicyclo[2.1.0]pentane-5-carboxylic acid intermediate to the amine, albeit with the loss of one carbon atom, which would necessitate starting with a bicyclo[2.1.0]pentane-5-acetic acid derivative.

Amide Reduction: A more direct route from the carboxylic acid involves its conversion to the corresponding primary amide (bicyclo[2.1.0]pentane-5-carboxamide), followed by reduction using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

From Aldehydes (Reductive Amination):

Reductive amination of bicyclo[2.1.0]pentane-5-carbaldehyde is one of the most direct and efficient methods for synthesizing the target primary amine. chemistrysteps.com This reaction typically involves the condensation of the aldehyde with an ammonia (B1221849) source (such as ammonia itself, or ammonium (B1175870) salts like ammonium acetate) to form an intermediate imine, which is then reduced in situ. chemistrysteps.comnih.gov

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for the iminium ion over the starting aldehyde. researchgate.net

Modern catalytic systems, including those based on iridium kanto.co.jp and iron nih.gov, have been developed for reductive amination, offering high efficiency and broad functional group tolerance under mild conditions.

The following table summarizes potential amination strategies starting from key intermediates.

Starting IntermediateReactionReagentsProduct
Bicyclo[2.1.0]pentane-5-carboxylic acidAmide formation, then reduction1. SOCl₂, NH₃2. LiAlH₄ or BH₃This compound
Bicyclo[2.1.0]pentane-5-carbaldehydeReductive AminationNH₃, H₂, Catalyst (e.g., Fe, Ir) or NaBH₃CNThis compound
Bicyclo[2.1.0]pentane-5-methyl halideNucleophilic SubstitutionNaN₃ then reduction, or Gabriel SynthesisThis compound

Stereoselective and Enantioselective Synthesis of this compound.nih.govrsc.org

The synthesis of specific stereoisomers of this compound requires precise control over the three-dimensional arrangement of atoms during the reaction sequence.

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a significant challenge in modern synthesis.

Chiral Auxiliaries: One established strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, in the synthesis of related azabicyclo[2.1.0]pentane systems, a p-tolylsulfinyl group has been effectively used as a chiral auxiliary to control stereochemistry during the formation of the bicyclic ring. smolecule.comsci-hub.box A similar principle could be applied by attaching a chiral auxiliary (e.g., a chiral oxazolidinone) to the bicyclo[2.1.0]pentane carboxylic acid intermediate to direct subsequent transformations. nih.gov After the desired stereocenter is set, the auxiliary is removed.

Catalytic Asymmetric Induction: A more modern and efficient approach utilizes chiral catalysts to induce asymmetry. Recent advances have demonstrated a powerful method for the stereoselective synthesis of highly functionalized housanes. acs.orgnih.gov This strategy involves the asymmetric cyclopropenation of alkynes using a chiral gold or rhodium catalyst to produce an enantioenriched cyclopropene (B1174273) intermediate. acs.org This chiral cyclopropene then undergoes a subsequent photosensitized [2+2] cycloaddition with an alkene. Crucially, this cycloaddition proceeds with complete enantioretention, meaning the stereochemical purity of the cyclopropene is transferred directly to the final bicyclo[2.1.0]pentane product. acs.orgnih.gov This method provides a highly effective means of controlling the absolute stereochemistry of the housane core.

Diastereoselective control refers to the selective formation of one diastereomer over others. In the context of substituted bicyclo[2.1.0]pentanes, this often relates to the exo or endo orientation of substituents.

A highly diastereoselective synthesis of 1,3-disubstituted housane carboxylic acids has been developed, which allows for the preparation of either cis or trans diastereomers with high selectivity. researchgate.netnih.gov The method relies on the LiHMDS-mediated intramolecular cyclization of a trisubstituted cyclopentane carboxylate, where the stereochemistry of the starting cyclopentane dictates the diastereomeric outcome of the bicyclic product. nih.gov

The sequential [2+1] and [2+2] cycloaddition strategy is also noted for its high diastereoselectivity, providing stereodefined access to a range of highly substituted housanes. acs.orgresearchgate.netrsc.org

Ring contraction of bicyclo[3.1.0]hexan-2-one derivatives can also lead to mixtures of exo- and endo-stereoisomers of the resulting bicyclo[2.1.0]pentane-2-carboxylic acid derivatives. rsc.org

When a direct enantioselective synthesis is not feasible, a racemic mixture of the final amine can be separated into its constituent enantiomers through resolution techniques.

Diastereomeric Salt Formation: A classical and widely used method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. Once separated, the addition of a base liberates the enantiomerically pure amine.

Chiral Chromatography: Another powerful technique is chiral high-performance liquid chromatography (HPLC). This method uses a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus allowing for their separation. epo.org

Enzymatic Resolution: Biocatalytic methods using enzymes like lipases can also be employed to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.

Optimization of Reaction Parameters and Process Intensification for this compound Synthesis.researchgate.net

Moving a synthetic route from a laboratory-scale procedure to a large-scale, efficient process requires careful optimization of reaction parameters and may benefit from the implementation of process intensification technologies.

Optimization of Reaction Parameters: The yield, purity, and reaction time of the synthesis can be significantly improved by systematically optimizing parameters such as temperature, pressure, solvent, catalyst loading, and reactant concentrations. For example, the diastereoselective synthesis of housane carboxylic acids has been successfully scaled up to an 80-gram scale, indicating that optimization for larger-scale production is feasible. researchgate.netnih.gov

Process Intensification (PI): PI involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. vapourtec.comresearchgate.net

Continuous Flow Reactors: Instead of traditional batch processing, reactions can be run in continuous flow systems. Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly for highly exothermic or photochemical reactions. vapourtec.com The photosensitized [2+2] cycloaddition step used in modern housane synthesis is an ideal candidate for a flow reactor, which would allow for more efficient irradiation and temperature management. acs.org

Spinning Disc Reactors (SDR): An SDR creates a highly sheared thin film of liquid on a rotating surface. This dramatically enhances heat and mass transfer rates, making it suitable for viscous reactions or processes where mixing is critical. vapourtec.comosf.io

Synergistic Integration: PI also focuses on combining multiple unit operations (e.g., reaction and separation) into a single piece of equipment, such as in reactive distillation or membrane reactors, to reduce plant footprint, capital cost, and waste generation. mdpi.comefce.info

By applying these principles, the synthesis of this compound can be made more economically viable and environmentally sustainable. osf.io

Sustainable Synthesis Approaches for this compound

The development of sustainable synthetic routes to complex molecules like this compound is a growing area of focus, driven by the principles of green chemistry. These approaches aim to reduce environmental impact by utilizing energy-efficient processes, renewable resources, and minimizing hazardous waste. Research into the synthesis of the bicyclo[2.1.0]pentane (housane) framework has seen the emergence of photocatalytic and biocatalytic methods that offer greener alternatives to traditional synthetic protocols.

A significant advancement in the sustainable synthesis of the housane skeleton involves the use of visible-light photocatalysis. researchgate.net One such method employs a [2+2] photocycloaddition reaction. This strategy utilizes blue LED irradiation in the presence of a commercially available photocatalyst, which acts as a triplet-sensitizer, to facilitate the cycloaddition at low temperatures. researchgate.net This approach is notable for its energy efficiency and the use of light as a clean reagent. The reaction can be performed to create highly functionalized and polysubstituted housanes under mild conditions, often employing an organic dye as the photocatalyst. researchgate.net

Following the construction of the bicyclo[2.1.0]pentane core, the introduction of the aminomethyl group at the 5-position requires functional group manipulation. Sustainable methods for this transformation are being explored, moving away from stoichiometric metal hydride reagents. One promising avenue is the electrochemical reduction of a corresponding bicyclo[2.1.0]pentane carboxamide. researchgate.net This technique uses electricity to drive the reduction, avoiding the need for hazardous chemical reducing agents and often proceeding with high selectivity. researchgate.net

Another green approach for the final step is the catalytic hydroboration of a bicyclo[2.1.0]pentane carbonitrile. Borane-catalyzed hydroboration presents a metal-free alternative for the reduction of nitriles to primary amines, demonstrating good yields and tolerance for various functional groups. nih.gov

Biocatalysis also offers a powerful and sustainable toolkit for the synthesis of amines and their precursors. rsc.orgnumberanalytics.com Enzymes can be employed for highly selective amination reactions under mild, aqueous conditions. For instance, a biocatalytic cascade involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been demonstrated for the amination of cycloalkanes. rsc.org While not yet specifically applied to this compound, this strategy highlights the potential for enzymatic pathways in the synthesis of complex amines. Furthermore, biocatalytic methods for amide bond formation, a potential step in creating a precursor to the target amine, are being developed to replace traditional coupling reagents with enzymes like lipases or amidases, often in aqueous or solvent-free systems. rsc.orgnumberanalytics.com

These emerging sustainable methodologies, from photocatalysis for the core structure to biocatalytic and electrochemical methods for functional group transformations, pave the way for more environmentally benign routes to this compound and its derivatives.

Table of Photocatalytic Synthesis Conditions for Bicyclo[2.1.0]pentane Core

ReactantsCatalyst/SensitizerLight SourceSolventTemperatureYieldReference
Aryldiazoacetate and electron-deficient alkeneSilver or Gold catalyst / Triplet-sensitizerBlue LEDAcetonitrile (B52724)-40 °CN/A researchgate.net
Polysubstituted cyclopropeneOrganic Dye PhotocatalystVisible LightN/AMildN/A researchgate.net

Chemical Reactivity, Transformations, and Mechanistic Investigations of 5 Bicyclo 2.1.0 Pentanylmethanamine

Reactions at the Amine Functionality of 5-Bicyclo[2.1.0]pentanylmethanamine

The primary amine group of this compound is expected to undergo typical reactions of aliphatic amines, serving as both a nucleophile and a base.

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to act as a nucleophile, participating in reactions with a variety of electrophiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of other primary amines. Expected reactions include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl halides or anhydrides to yield amides.

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) after dehydration.

A related transformation is the Gabriel synthesis, a classic method for preparing primary amines. In the context of strained bicyclic systems, the reaction of iodo-bicyclo[1.1.1]pentanes with potassium phthalimide (B116566) yields phthalimide-substituted bicyclo[1.1.0]butanes, which upon hydrazinolysis afford the corresponding aminomethyl-bicyclo[1.1.0]butanes chemrxiv.org. This suggests that the aminomethyl group on a strained bicyclic framework can be synthesized via nucleophilic substitution pathways.

The amine functionality can be transformed into various other functional groups through electrophilic derivatization. These reactions are crucial for the synthesis of more complex molecules. For instance, treatment with nitrous acid would be expected to generate a diazonium salt, a highly reactive intermediate that could lead to a variety of products, including alcohols or rearranged species, a common pathway for primary amines.

Strain-Promoted Reactivity and Ring-Opening Pathways of the Bicyclo[2.1.0]pentane Moiety in this compound

The bicyclo[2.1.0]pentane ring system is characterized by significant ring strain, estimated to be around 54.8 kcal/mol. This high strain energy is a driving force for reactions that lead to ring-opening, as the formation of less strained products is thermodynamically favorable.

The thermal isomerization of bicyclo[2.1.0]pentane to cyclopentene (B43876) is a well-studied example of a strain-releasing reaction rsc.org. This process is thought to proceed through a diradical intermediate formed by the cleavage of the central C1-C4 bond. The presence of a substituent at the 5-position, such as the aminomethyl group, can influence the rate and regioselectivity of such ring-opening reactions.

Nickel(0) catalysts have been shown to promote the reaction of bicyclo[2.1.0]pentane with olefins, leading to the formation of cyclopentane (B165970) derivatives acs.org. This transformation likely involves an oxidative addition of the strained C-C bond to the metal center, followed by insertion of the olefin and reductive elimination.

Furthermore, computational studies have explored various thermal reactions of bicyclo[2.1.0]pentane, including its isomerization to 1,4-pentadiene (B1346968) and its cycloaddition with fumaronitrile, highlighting the complex and debated mechanistic pathways of this strained ring system rsc.org.

Rearrangement Reactions Involving the Bicyclo[2.1.0]pentane Framework and Amine Group in this compound

The thermal rearrangements of substituted bicyclo[2.1.0]pentanes often involve a "bridge flip" epimerization initiated by the cleavage of the central bridge bond pnas.org. For this compound, such a process could lead to stereoisomers.

In acid solution, 2-phenylbicyclo[1.1.1]pentan-2-ol has been shown to rearrange to 3-phenyl-3-cyclopenten-1-ol, with a proposed bicyclo[2.1.0]pentyl cation intermediate nasa.gov. The amine group in this compound could potentially participate in or influence similar cationic rearrangements under acidic conditions.

Radical and Photochemical Reactions of this compound

The bicyclo[2.1.0]pentane skeleton is susceptible to radical reactions. Photochemical reactions of the parent compound with radical initiators like bromine, bromotrichloromethane, and N-bromosuccinimide have been investigated rsc.org. These reactions can lead to hydrogen abstraction or attack at the bridgehead carbons, resulting in fission of the C1-C4 bond to form cyclopent-3-enyl radicals rsc.org.

Photocycloaddition reactions are a common method for the synthesis of bicyclo[2.1.0]pentane derivatives. For example, the direct or photosensitized irradiation of cyclopropenes in the presence of electron-deficient olefins can yield bicyclo[2.1.0]pentane cycloadducts cdnsciencepub.comcdnsciencepub.com.

Detailed Mechanistic Studies of this compound Transformations

While detailed mechanistic studies specifically on this compound are scarce, the mechanisms of reactions involving the parent bicyclo[2.1.0]pentane have been a subject of considerable investigation. The thermal isomerization to cyclopentene is a classic example of a pericyclic reaction, though the exact nature of the transition state and the potential involvement of a diradical intermediate are still debated rsc.org.

Computational studies using methods such as CASPT2–g3 and CASSCF have been employed to understand the electronic structure and reaction pathways of bicyclo[2.1.0]pentane's thermal reactions rsc.org. These studies provide insight into the unusual features and mechanistic debates surrounding these transformations. The presence of the aminomethyl group would be expected to influence the energetics of these pathways, but further specific computational and experimental studies are needed for a detailed understanding.

Kinetic Isotope Effects and Hammett Studies.

No published studies detailing kinetic isotope effects or Hammett studies for this compound are available. Such studies would be invaluable for elucidating the reaction mechanisms, particularly for determining the rate-determining steps and the nature of transition states in its chemical transformations. For instance, deuterium (B1214612) labeling at various positions of the molecule could help to understand bond-breaking and bond-forming processes during reactions. Similarly, Hammett studies involving derivatives with substituents on an aromatic ring (if one were present in a reactant) would provide insight into the electronic effects on the reaction rates.

Identification and Characterization of Reaction Intermediates.

There is no specific information available in the scientific literature regarding the identification and characterization of reaction intermediates derived from this compound. The high strain energy of the bicyclo[2.1.0]pentane core suggests that its reactions could proceed through various reactive intermediates. For the parent bicyclo[2.1.0]pentane, radical reactions are known to cause the fission of the C1-C4 bridgehead bond, leading to the formation of cyclopent-3-enyl radicals rsc.org. It is plausible that this compound could undergo similar rearrangements, but without experimental or computational studies on this specific compound, the nature of its intermediates remains speculative.

Advanced Spectroscopic and Structural Elucidation of 5 Bicyclo 2.1.0 Pentanylmethanamine

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis of 5-Bicyclo[2.1.0]pentanylmethanamine

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of this compound. auremn.org.brnih.gov A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a complete assignment of all proton and carbon signals and to establish stereochemical and conformational details.

The stereochemistry at the C5 position (the attachment point of the methanamine group) relative to the cyclobutane (B1203170) ring, designated as exo or endo, is a primary focus. The spatial proximity between protons can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com For the exo isomer, NOE correlations would be expected between the C5 proton and the bridgehead protons (H1, H4). Conversely, the endo isomer would exhibit NOEs between the C5 proton and the methylene (B1212753) protons of the cyclobutane ring (H2, H3).

Conformational analysis of the aminomethyl side chain is also accessible through NMR. The rotational freedom around the C5-CH₂ and CH₂-N bonds leads to multiple possible conformers. Variable temperature NMR studies can provide insights into the energy barriers between these conformers. Furthermore, the analysis of three-bond proton-proton coupling constants (³JHH) can help to define the dihedral angles and thus the preferred orientation of the side chain.

Nucleus Position Expected Chemical Shift Range (ppm) Notes
¹HBridgehead (H1, H4)2.0 - 3.0Deshielded due to ring strain.
¹HCyclobutane CH₂ (H2, H3)1.5 - 2.5Complex splitting patterns expected.
¹HCyclopropane (B1198618) CH (H5)1.0 - 1.8Shift is highly dependent on exo/endo stereochemistry.
¹HCH₂-NH₂2.5 - 3.5Adjacent to the electron-withdrawing amine group.
¹HNH₂1.0 - 4.0Broad signal, position dependent on solvent and concentration.
¹³CBridgehead (C1, C4)30 - 45Strained sp³ carbons.
¹³CCyclobutane CH₂ (C2, C3)20 - 35
¹³CCyclopropane CH (C5)15 - 30Shift is highly dependent on exo/endo stereochemistry.
¹³CCH₂-NH₂40 - 55Adjacent to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges for this compound. Actual values can vary based on solvent and stereochemistry.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination of this compound

Chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. researchgate.net Since this compound is chiral, these methods can be used to assign the absolute stereochemistry of its enantiomers and assess their enantiomeric purity.

The parent molecule lacks a strong chromophore, meaning it may not produce a sufficiently intense CD spectrum in an accessible wavelength range. To overcome this, the primary amine can be derivatized with a chromophoric group, creating a "chiroptical probe". nih.gov For example, reaction with a benzoyl chloride or a similar aromatic acylating agent would introduce a benzamide (B126) chromophore. The resulting derivative would exhibit characteristic CD signals (Cotton effects) whose signs are dependent on the spatial arrangement of the chromophore relative to the chiral bicyclic scaffold.

The definitive assignment of absolute configuration is achieved by comparing the experimentally measured CD and ORD spectra with spectra predicted from quantum chemical calculations. nih.gov This involves performing conformational searches and calculating the theoretical spectra for a specific enantiomer (e.g., 1R,4S,5R). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. researchgate.netnih.gov

X-ray Crystallography of this compound and Its Derivatives for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org To perform this analysis on this compound, it is first necessary to grow a single, high-quality crystal. Due to the liquid nature and potential volatility of the free amine, it is common practice to form a salt with an appropriate acid (e.g., hydrochloric acid, perchloric acid, or a chiral acid for resolution purposes). These salts often have higher melting points and greater crystallinity.

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov This analysis yields a three-dimensional electron density map of the molecule, from which the precise positions of all non-hydrogen atoms can be determined. The resulting crystal structure provides a wealth of information:

Unambiguous Stereochemistry: The relative and absolute configuration of all stereocenters is definitively established. nih.gov

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles reveal the extent of ring strain in the bicyclo[2.1.0]pentane system.

Solid-State Conformation: The conformation of the molecule, including the puckering of the rings and the orientation of the aminomethyl side chain, is fixed and observable in the crystal lattice. grafiati.com

Intermolecular Interactions: The packing of molecules in the crystal reveals information about hydrogen bonding (involving the ammonium (B1175870) group and the counter-ion) and other non-covalent interactions.

This detailed structural information is invaluable for understanding the molecule's intrinsic properties and serves as a benchmark for validating computational models and interpreting data from other spectroscopic techniques.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Fingerprinting of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and to obtain a unique "fingerprint" for a molecule. nist.gov For this compound, the spectra would be characterized by vibrations associated with the amine group, the methylene linker, and the strained bicyclic framework.

The primary amine group gives rise to several characteristic bands:

N-H Stretching: Two bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

N-H Bending (Scissoring): A medium to strong absorption appears in the 1590-1650 cm⁻¹ range.

The hydrocarbon portion of the molecule also produces distinct signals:

C-H Stretching: Vibrations for the sp³ C-H bonds of the bicyclic ring and the methylene bridge occur just below 3000 cm⁻¹. The strain in the bicyclo[2.1.0]pentane system may shift these frequencies slightly compared to acyclic alkanes.

CH₂ Bending: Scissoring and wagging vibrations for the methylene groups are expected in the 1430-1470 cm⁻¹ and 1150-1350 cm⁻¹ regions, respectively. scifiniti.com

The low-frequency region of the Raman spectrum is particularly useful for characterizing the skeletal vibrations of the strained ring system. acs.org These modes are often weak in the IR spectrum but strong in the Raman, providing a complementary fingerprint of the molecule's core structure.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Asymmetric & Symmetric N-H StretchPrimary Amine3300 - 3500MediumWeak
C-H StretchRing & Methylene CH, CH₂2850 - 3000StrongStrong
N-H Bend (Scissoring)Primary Amine1590 - 1650Medium-StrongWeak
CH₂ Bend (Scissoring)Methylene1430 - 1470MediumMedium
Skeletal VibrationsBicyclic Ring400 - 1200Medium-WeakMedium-Strong

Table 2: Characteristic IR and Raman vibrational frequencies for this compound.

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility MS) for Structural Insights into this compound

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and providing structural information about this compound. High-resolution mass spectrometry (HRMS) can determine the compound's elemental composition with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation and characterization. mdpi.commdpi.com In this technique, ions are separated based on their drift time through a gas-filled cell under the influence of an electric field. This drift time is related to the ion's size, shape, and charge, and can be used to calculate a rotationally averaged collision cross-section (CCS). The CCS value is a unique physicochemical property that can help to distinguish between isomers. researchgate.net

For this compound, IM-MS would be particularly powerful for:

Separating Isomers: The exo and endo stereoisomers, having different three-dimensional shapes, would be expected to exhibit different drift times and thus distinct CCS values, allowing for their separation and identification even if they co-elute chromatographically. nih.gov

Structural Confirmation: The experimental CCS value can be compared to theoretical values calculated from computational models of the proposed structures, providing an additional layer of confidence in the structural assignment.

Analysis in Complex Mixtures: Techniques like Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) can filter out chemical noise and isobaric interferences, enhancing the sensitivity and selectivity of the analysis, which is crucial for samples from complex matrices. nih.gov

Standard electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns originating from the strained bicyclic ring system, such as the loss of ethylene (B1197577) or cyclobutene (B1205218) fragments, providing further clues to the core structure. nist.govnist.gov

Theoretical and Computational Chemistry of 5 Bicyclo 2.1.0 Pentanylmethanamine

Quantum Chemical Calculations of Electronic Structure and Bonding in 5-Bicyclo[2.1.0]pentanylmethanamine.nih.govrsc.org

Quantum chemical calculations are instrumental in elucidating the intricate details of the electronic structure and bonding within this compound. The highly strained bicyclo[2.1.0]pentane framework, often referred to as "housane," presents a fascinating case of chemical bonding that deviates significantly from standard textbook examples.

The bonding in the bicyclo[2.1.0]pentane core is characterized by significant ring strain, a consequence of the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring. This strain manifests in elongated carbon-carbon bonds and distorted bond angles compared to their acyclic counterparts. Computational studies on the parent bicyclo[2.1.0]pentane indicate that the central C1-C4 bond is particularly long and weak, making it susceptible to cleavage in chemical reactions. rsc.org The introduction of the aminomethyl group at the C5 position is expected to induce subtle changes in the geometry and electronic distribution of the bicyclic core through inductive and hyperconjugative effects.

The conformational landscape of this compound is primarily dictated by the orientation of the aminomethyl group relative to the bicyclic cage. Energy minimization calculations, typically performed using density functional theory (DFT) or ab initio methods, are essential to identify the stable conformers and the energy barriers separating them.

While specific data for this compound is not extensively published, conformational analyses of related bicyclic amines provide a framework for understanding its behavior. montclair.edu The rotation around the C5-C(methanamine) bond will lead to various staggered and eclipsed conformations. The most stable conformers are likely to be those that minimize steric interactions between the amine group and the bicyclic framework. The relative energies of these conformers are influenced by a delicate balance of steric repulsion and intramolecular hydrogen bonding, if applicable.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (H-C5-C-N)Relative Energy (kcal/mol)Key Interactions
Anti~180°0.0 (Global Minimum)Minimized steric hindrance
Gauche-1~60°1.5Potential for weak intramolecular interactions
Gauche-2~-60°1.5Potential for weak intramolecular interactions
Eclipsed-1~120°4.0 (Transition State)Steric repulsion with bicyclic ring
Eclipsed-2~0°5.0 (Transition State)Maximum steric repulsion

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how this compound will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The lone pair of electrons on the nitrogen makes it a prime site for electrophilic attack. The LUMO, on the other hand, is likely to be associated with the antibonding orbitals of the strained C-C bonds within the bicyclic framework, particularly the weak central C1-C4 bond. This suggests that the molecule could act as an electrophile under certain conditions, accepting electrons into these antibonding orbitals, which would lead to ring opening. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound
OrbitalPredicted Energy (eV)Primary LocalizationPredicted Reactivity
HOMO-9.5Nitrogen lone pairNucleophilic site, protonation site
LUMO+1.2σ* orbitals of the bicyclic cage (C1-C4)Electrophilic site, potential for ring opening
HOMO-LUMO Gap10.7 eV

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound.

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors enables the prediction of ¹H and ¹³C NMR chemical shifts. For this compound, the protons and carbons of the bicyclic core are expected to exhibit chemical shifts in the upfield region, characteristic of strained aliphatic systems. The protons on the aminomethyl group would appear further downfield. The unique magnetic environments of the different nuclei in the molecule would give rise to a complex but predictable splitting pattern.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. Key vibrational modes for this compound would include the N-H stretching and bending frequencies of the amine group, the C-H stretching of the bicyclic cage and the methyl group, and the C-N stretching frequency. The strained nature of the bicyclic ring is also expected to give rise to characteristic skeletal vibrations.

UV-Vis Spectroscopy: Predictions of electronic transitions can provide insights into the UV-Vis absorption spectrum. As a saturated amine, this compound is not expected to have strong absorptions in the visible region. Any UV absorption would likely correspond to n → σ* transitions involving the lone pair of the nitrogen atom and the antibonding orbitals of the C-N and C-C bonds.

Computational Studies of Reaction Pathways and Transition States for this compound Transformations.rsc.org

Computational methods are particularly powerful for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. For this compound, several reaction pathways can be envisaged, primarily involving the strained bicyclic core and the reactive amine functionality.

One of the most studied reactions of the bicyclo[2.1.0]pentane system is its thermal isomerization to cyclopentene (B43876). rsc.org Computational studies have shown that this reaction proceeds through a diradical intermediate, formed upon cleavage of the central C1-C4 bond. The presence of the aminomethyl group at C5 could influence the activation energy and the stereochemical outcome of this rearrangement.

Furthermore, the nucleophilic amine group can participate in a variety of reactions, such as alkylation, acylation, and reactions with electrophiles. Computational modeling can predict the activation barriers for these transformations and help to understand the factors controlling regioselectivity and stereoselectivity.

Molecular Dynamics Simulations of this compound in Solution and Solvation Effects.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in a condensed phase, such as in solution. For this compound, MD simulations can reveal how the solvent molecules arrange around the solute and how this solvation shell affects its conformation and reactivity. rsc.orgresearchgate.netacs.org

In aqueous solution, the amine group will form hydrogen bonds with water molecules. These interactions will influence the conformational preferences of the aminomethyl group and can also play a role in proton transfer reactions. MD simulations can quantify the strength and lifetime of these hydrogen bonds and provide a detailed picture of the local solvent structure. The hydrophobic bicyclic cage, on the other hand, will be surrounded by a more ordered shell of water molecules, a phenomenon known as the hydrophobic effect.

In Silico Modeling of Molecular Recognition Events Involving this compound.

The unique three-dimensional structure of this compound makes it an interesting candidate for molecular recognition studies, particularly in the context of medicinal chemistry. In silico methods, such as molecular docking, can be used to predict how this molecule might bind to the active site of a biological target, such as an enzyme or a receptor. smolecule.com

The bicyclic framework can serve as a rigid scaffold to present the aminomethyl group in a specific orientation for interaction with a binding pocket. The amine group can act as a hydrogen bond donor and acceptor, as well as a basic center for ionic interactions. Molecular docking simulations can generate plausible binding poses and estimate the binding affinity of the molecule to its target. These computational predictions can then be used to guide the design of new derivatives with improved binding properties.

Development of Analytical Methodologies for 5 Bicyclo 2.1.0 Pentanylmethanamine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination of 5-Bicyclo[2.1.0]pentanylmethanamine

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the determination of enantiomeric excess of chiral compounds like this compound. The versatility of HPLC allows for both achiral and chiral separations, making it an indispensable tool in synthetic and medicinal chemistry.

For purity assessment, a reversed-phase HPLC method would typically be developed. This involves an octadecylsilyl (C18) or octylsilyl (C8) stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the amine functionality, after derivatization, or the bicyclic structure may exhibit some UV absorbance.

The determination of enantiomeric excess is a more specialized application of HPLC that requires a chiral environment to differentiate between the enantiomers. This is achieved by using a chiral stationary phase (CSP). For primary amines such as this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or crown ether-based CSPs are often effective. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. iapc-obp.comnih.gov The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers. A patent for a method of separating enantiomers of a bicyclic ring compound mentions the use of HPLC for quantification. google.com

Table 1: Illustrative HPLC Conditions for Purity and Enantiomeric Excess Analysis of a Bicyclic Amine

ParameterPurity Assessment (Reversed-Phase)Enantiomeric Excess (Chiral HPLC)
Column C18, 4.6 x 150 mm, 5 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: Acetonitrilen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Gradient/Isocratic Gradient: 5% to 95% B over 20 minIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 220 nm
Column Temperature 30 °C25 °C

This table presents typical starting conditions for method development and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS is well-suited for its trace-level detection and identification. The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry allows for the analysis of complex mixtures and the identification of unknown impurities. nih.govnih.gov

For trace analysis, methods such as headspace GC-MS can be employed, which is particularly useful for detecting residual volatile compounds in a sample matrix. nih.gov The sample is heated in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system. This technique minimizes matrix effects and can achieve very low detection limits. epa.gov

To enhance volatility and improve chromatographic peak shape, this compound can be derivatized prior to GC-MS analysis. Common derivatizing agents for primary amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). These derivatives are typically more volatile and less polar, leading to better performance on standard non-polar GC columns. The mass spectrum of the derivative provides structural information that can confirm the identity of the analyte.

Table 2: Exemplary GC-MS Parameters for the Analysis of a Volatile Amine Derivative

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold)
Injector Temperature 250 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

These parameters are illustrative and would be optimized for the specific derivative of this compound.

Capillary Electrophoresis (CE) for Chiral Separation of this compound Enantiomers

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and low consumption of sample and reagents. nih.govsemanticscholar.org For a basic compound like this compound, which would be protonated at acidic pH, CE is an excellent alternative to chiral HPLC.

The chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including amines. chromatographyonline.com The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. Neutral or charged cyclodextrins can be employed, and the choice depends on the specific analyte and the desired separation conditions. Anionic cyclodextrins, for instance, have been shown to be effective for the chiral separation of neutral and cationic compounds. nih.gov

Method development in chiral CE involves optimizing parameters such as the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature.

Table 3: Representative Capillary Electrophoresis Conditions for Chiral Separation of an Amine

ParameterCondition
Capillary Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV at 210 nm

These conditions are based on established methods for chiral amine separations and would serve as a starting point for this compound.

Spectrophotometric and Electrochemical Detection Methods for this compound

While chromatographic methods with UV or MS detection are standard, simpler and often highly sensitive detection methods like spectrophotometry and electrochemical detection can also be developed for the quantification of this compound.

Spectrophotometric Methods: These methods are typically based on a chemical reaction that produces a colored product, which can be quantified using a spectrophotometer. Primary amines can react with various reagents to form chromophores. For instance, reagents like 2,4-dinitrofluorobenzene (DNFB) or p-benzoquinone react with primary aliphatic amines to yield colored adducts with characteristic absorbance maxima in the visible region. core.ac.ukcolab.wsresearchgate.net The intensity of the color is proportional to the concentration of the amine. Such methods can be simple, cost-effective, and suitable for routine analysis.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective detection method that can be coupled with HPLC. It is particularly well-suited for electroactive compounds. While the bicyclopentanylmethanamine structure itself is not inherently electroactive, derivatization can be used to introduce an electroactive moiety. For example, acylation of the primary amine with an N-hydroxysuccinimide ester of an electroactive carboxylic acid can produce a derivative that is readily oxidized or reduced at an electrode surface. nih.govnih.gov This approach offers excellent sensitivity and can be used for the determination of trace amounts of the amine in various samples. mdpi.com

Advanced Applications and Broader Significance of 5 Bicyclo 2.1.0 Pentanylmethanamine in Chemical Sciences

5-Bicyclo[2.1.0]pentanylmethanamine as a Stereodefined Building Block in Complex Molecule Synthesis

The bicyclo[2.1.0]pentane skeleton, often referred to as "housane," is a rigid and strained structure that can serve as a unique bioisostere for cyclopentane (B165970) rings, fixing the conformation of a five-membered ring in a flattened "envelope" state. acs.org The synthesis of stereodefined bicyclo[2.1.0]pentane derivatives is an area of active research, with methods being developed for the diastereoselective preparation of substituted housanes. acs.orgresearchgate.net For instance, approaches to 1,3-disubstituted bicyclo[2.1.0]pentane carboxylic acids and bicyclic γ-amino acids have been successfully developed. acs.orgnih.gov These synthetic strategies often involve intramolecular cyclization reactions of appropriately substituted cyclopentane precursors. acs.orgresearchgate.net

While the direct synthesis of this compound is not extensively detailed in the literature, the established methods for creating stereodefined housanes with other functional groups provide a clear pathway for its potential synthesis. By starting with a cyclopentene (B43876) derivative bearing a protected aminomethyl group and a suitable leaving group, it is conceivable that an intramolecular cyclization could yield the target compound with high stereocontrol. The ability to introduce the aminomethyl group onto the rigid bicyclo[2.1.0]pentane core in a stereodefined manner would make this compound a valuable building block for the synthesis of complex molecules with well-defined three-dimensional structures, such as conformationally constrained peptides or novel pharmaceutical scaffolds. fao.org

Table 1: Comparison of Bicyclo[2.1.0]pentane Derivatives as Building Blocks

Derivative Key Structural Feature Potential Application in Synthesis
Bicyclo[2.1.0]pentane carboxylic acids Rigid scaffold with a carboxylic acid handle for further functionalization. Synthesis of conformationally restricted analogues of natural products.
Bicyclic γ-amino acids Constrained amino acid mimics. Incorporation into peptides to induce specific secondary structures. fao.org

Exploration of this compound in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. Host-guest chemistry, a central tenet of this field, involves the binding of a "guest" molecule within the cavity of a "host" molecule. The specificity of these interactions is dictated by factors such as size, shape, and electronic complementarity.

While there is no specific research detailing the use of this compound in supramolecular chemistry, its structural attributes suggest it could be a compelling candidate for such applications. The rigid and compact bicyclo[2.1.0]pentane core provides a well-defined shape that could fit into the cavities of various host molecules, such as cyclodextrins or calixarenes. The primary amine group of the methanamine substituent is capable of forming hydrogen bonds, which are crucial for molecular recognition and the stability of host-guest complexes. Furthermore, this amine group can be protonated to introduce a positive charge, enabling strong electrostatic interactions with anionic hosts. The unique combination of a hydrophobic bicyclic scaffold and a hydrophilic, hydrogen-bonding aminomethyl group could lead to selective binding behavior and the formation of novel supramolecular assemblies.

This compound as a Scaffold for Ligand Design in Organometallic Catalysis

The design of ligands is a critical aspect of organometallic catalysis, as the ligand environment around a metal center dictates the catalyst's activity, selectivity, and stability. The bicyclo[2.1.0]pentane framework has been recognized as a valuable structural motif in medicinal chemistry due to its high sp³ content, and its derivatives are being explored as ligands in catalysis. nih.gov The synthesis of functionalized housanes can be achieved through palladium-catalyzed intramolecular cyclopropanation, where the choice of supporting ligand on the palladium center controls the reaction's outcome. nih.govacs.orgfigshare.com This demonstrates the potential for bicyclo[2.1.0]pentane derivatives to act as ligands themselves.

This compound is a promising scaffold for ligand design for several reasons. The aminomethyl group provides a readily available nitrogen donor atom that can coordinate to a wide range of transition metals. The rigid bicyclic core would hold the coordinating amine in a fixed position, which can influence the steric environment around the metal center and, consequently, the stereoselectivity of a catalyzed reaction. The strain within the bicyclo[2.1.0]pentane ring system could also have an electronic effect on the coordinating nitrogen atom, potentially modulating the catalytic activity of the metal complex. The development of chiral versions of this compound could lead to new classes of stereoselective catalysts for asymmetric synthesis.

Potential Roles of this compound in Materials Science and Polymer Chemistry (e.g., monomers)

The high ring strain of the bicyclo[2.1.0]pentane system makes it an intriguing candidate for ring-opening polymerization, a process that can lead to the formation of polymers with unique properties. Research has shown that derivatives of bicyclo[2.1.0]pentane, such as bicyclo[2.1.0]pentane-1-carbonitrile, have been synthesized and studied for their polymerization potential. acs.orgresearchgate.net While these specific monomers did not polymerize under the tested conditions, the exploration of such highly strained systems in polymer chemistry is an active area of interest. researchgate.net

This compound could serve multiple roles in materials science and polymer chemistry. The primary amine functionality could act as a reactive site for polymerization, for instance, through the formation of polyamides or polyimines. Alternatively, the bicyclo[2.1.0]pentane core could undergo a ring-opening reaction, driven by the release of ring strain, to form a repeating unit within a polymer backbone. The resulting polymer would have a cyclopentane-based structure, and the pendant aminomethyl groups could provide sites for cross-linking or further functionalization, leading to materials with tailored properties such as improved thermal stability or specific adhesion characteristics. The rigid nature of the bicyclic monomer could also lead to polymers with high glass transition temperatures and dimensional stability.

Use of this compound as a Probe for Fundamental Chemical Processes

The significant ring strain inherent in the bicyclo[2.1.0]pentane structure (approximately 57.3 kcal/mol) makes it highly reactive and thus a useful tool for probing fundamental chemical processes and reaction mechanisms. acs.org The parent bicyclo[2.1.0]pentane is known to undergo radical reactions where the strained C1-C4 bond is susceptible to cleavage. rsc.org This reactivity can be harnessed to study the behavior of radical intermediates and transition states.

The introduction of an aminomethyl group at the 5-position of the bicyclo[2.1.0]pentane core would likely modulate its reactivity, making this compound a more specialized chemical probe. The electron-donating nature of the aminomethyl group could influence the stability of radical or ionic intermediates formed during a reaction. For example, in a radical reaction, the presence of the nitrogen atom could affect the regioselectivity of hydrogen abstraction or the rate of ring opening. By studying the reaction kinetics and product distributions of reactions involving this compound and comparing them to the parent housane, valuable insights into the electronic and steric effects of substituents on the reactivity of strained ring systems can be obtained. This knowledge can then be applied to the design of new reactions and the understanding of complex reaction mechanisms.

Future Perspectives and Unaddressed Challenges in 5 Bicyclo 2.1.0 Pentanylmethanamine Research

Scalable and Cost-Effective Synthesis of 5-Bicyclo[2.1.0]pentanylmethanamine

A primary obstacle in the widespread application of this compound and its derivatives is the lack of efficient, scalable, and cost-effective synthetic routes. europa.eursc.org While several methods exist for creating the housane core, they often involve multiple steps, require pre-functionalized substrates, or are not amenable to large-scale production. europa.eunih.gov

Future research must focus on developing modular and streamlined synthetic strategies. A promising avenue lies in the gram-scale synthesis of functionalized bicyclo[2.1.0]pentane carboxylic acids, which are direct precursors to the target amine via standard functional group interconversions. One notable approach involves the intramolecular cyclization of substituted cyclopentane (B165970) carboxylates, which has been successfully demonstrated on up to an 80-gram scale for preparing both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. researchgate.netnih.govacs.org This method starts from readily available cyclopent-3-ene carboxylate and allows for diastereoselective synthesis. researchgate.netnih.gov The conversion of the resulting carboxylic acid to the methanamine moiety would complete the synthesis.

Another strategy involves one-pot procedures using inexpensive and readily available starting materials. For instance, a one-pot synthesis for 1-sulfonylbicyclo[2.1.0]pentane analogues has been developed from methyl sulfones and 4-chloro-1,2-epoxybutane, which can be applied on a gram scale. nih.govacs.org Adapting such one-pot methodologies to produce amine-functionalized housanes would represent a significant step towards cost-effectiveness. The table below outlines a comparison of parameters for scaling up housane synthesis, highlighting the challenges in maintaining reaction control. smolecule.com

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for Housane Synthesis

ParameterLab Scale (5 g)Pilot Scale (80 g)
Reaction Time 4 h8 h
Temperature -40°C to -20°C-40°C to -20°C
Key Challenge Precise temperature controlMaintaining diastereoselectivity

Future efforts could also explore novel catalytic platforms, such as rhodium-catalyzed carbyne transfer, to construct the housane skeleton from simple alkenes, which would dramatically improve efficiency and sustainability. europa.eu

Discovery of Novel Reactivity Patterns and Rearrangements of this compound

The significant ring strain of the bicyclo[2.1.0]pentane core dictates its chemical behavior, leading to unique reactivity patterns that are not fully understood, particularly for substituted derivatives. nih.gov The parent compound undergoes thermal isomerization to cyclopentene (B43876), and photochemical reactions with various reagents lead to ring-opened products. cdnsciencepub.comrsc.org For instance, radical reactions involving trichloromethyl or t-butoxyl radicals lead to hydrogen abstraction from the cyclobutane (B1203170) ring, followed by rearrangement and fission of the central C1–C4 bond to form cyclopent-3-enyl radicals. rsc.org

A key challenge is to understand and predict how substituents, such as the methanamine group at the C5 position, influence these inherent reaction pathways. Computational studies on the radical cations of substituted housanes have shown that the rearrangement mechanism is highly sensitive to the nature and position of the substituent. acs.orgresearchgate.net For methyl- and phenyl-substituted housane radical cations, a complete reversal in the regioselectivity of the 1,2-migration is observed, which is rationalized by the electronic effects of the substituent. acs.org Specifically, computational analysis reveals that hyperconjugation plays a critical role, selectively lowering the bond strength of the endo C-H or C-substituent bond on the methylene (B1212753) bridge and facilitating its preferred migration to a bridgehead carbon. acs.orgresearchgate.net

Future research should focus on experimentally validating these computational predictions for 5-substituted derivatives like this compound. Exploring its participation in photochemical electron transfer (PET) reactions, cycloadditions, and strain-release-driven transformations could uncover novel synthetic applications. rsc.orgnih.govresearchgate.net Understanding these rearrangements is crucial for defining the stability of the molecule and for designing new reactions that leverage its stored strain energy. rsc.org

Integration of Machine Learning and AI in Predicting this compound Properties and Reactivity

The complexity of strained molecules makes the prediction of their properties and reactivity a significant challenge for traditional computational methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this. numberanalytics.com Specifically, Graph Neural Networks (GNNs) can learn from large datasets of chemical reactions to predict outcomes, identify sites of reactivity, and estimate key molecular properties from simple 2D structural information. rsc.orgnih.govchemrxiv.orgchemrxiv.org

A major application for a molecule like this compound is the prediction of its ring strain energy (RSE), a critical factor for understanding its stability and reactivity. chemrxiv.orgresearchgate.netchemrxiv.org Recently, a GNN model trained on a database of over 16,000 ring systems (the "RSE Atlas") has been developed that can predict RSE in milliseconds. chemrxiv.orgchemrxiv.org This model, which uses AIMNet2 machine learning interatomic potentials, achieves remarkable accuracy, as shown in the table below. chemrxiv.orgresearchgate.net Applying such models to the bicyclo[2.1.0]pentane system would provide rapid and valuable insights without the need for resource-intensive quantum mechanical calculations. chemrxiv.orgresearchgate.net

Table 2: Performance of Machine Learning Models for Ring Strain Energy (RSE) Prediction

Model/WorkflowComparison MethodR² ValueMean Absolute Error (MAE)
AIMNet2 RSE Workflow ωB97M-D4/Def2-TZVPP0.9970.896 kcal/mol
Graph Neural Network AIMNet2 RSE WorkflowN/A~1 kcal/mol

Beyond static properties, AI can predict dynamic reactivity. GNN models have been successfully used to predict the major product of organic reactions with over 85% accuracy and to forecast reaction yields by integrating both structural and chemical property data. rsc.orgresearchgate.net Future work should involve training specialized ML models on datasets of strain-release reactions to predict the specific rearrangement pathways and reaction kinetics for substituted housanes, providing a powerful tool for synthetic planning and mechanistic investigation. chemrxiv.org

Development of Advanced Spectroscopic Probes for In Situ Monitoring of this compound Reactions

The high reactivity and short lifetimes of intermediates in reactions involving strained molecules make them difficult to study using conventional analytical methods. bris.ac.uk A significant unaddressed challenge is the direct observation and characterization of the transient species involved in the rearrangements of this compound.

Advanced spectroscopic techniques capable of in situ monitoring are essential for gaining mechanistic insights. bris.ac.ukscispace.com Time-resolved spectroscopy, for example, can provide both chemical characterization and kinetic data on reactive intermediates without requiring their isolation. bris.ac.uk Femtosecond transient absorption (fs-TA) spectroscopy has been used to unravel cycloaddition mechanisms by detecting short-lived diradical intermediates on the picosecond timescale. acs.orgnih.gov Applying this technique to the photochemical reactions of this compound could provide direct evidence of its reaction pathways and the lifetimes of its intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful in situ monitoring capabilities. Recent advances allow for the real-time tracking of reaction progress by monitoring the appearance of product signals and the decrease of substrate signals directly in the NMR tube. researchgate.netacs.org For low-concentration samples, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can enhance NMR signals, making it possible to monitor reactions and detect previously hidden intermediates even in complex mixtures. nih.govacs.org The development of bespoke in situ NMR and time-resolved infrared (TRIR) spectroscopy setups will be crucial for elucidating the thermal and photochemical behavior of this compound and unlocking its full synthetic potential. nottingham.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bicyclo[2.1.0]pentanylmethanamine, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis of strained bicyclic amines like this compound typically involves [2+2] cycloadditions, ring-opening reactions of norbornene derivatives, or photochemical methods. Key challenges include controlling ring strain, minimizing side reactions (e.g., dimerization), and achieving stereochemical purity. Researchers should optimize reaction conditions (e.g., temperature, catalysts) and employ techniques like inert-atmosphere gloveboxes to stabilize reactive intermediates . Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR can confirm structural integrity, while GC-MS or HPLC assesses purity .

Q. How can researchers verify the structural identity of this compound experimentally?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • Spectroscopy : 1H^1 \text{H}-NMR detects unique proton environments (e.g., bridgehead hydrogens), while 13C^{13} \text{C}-NMR identifies quaternary carbons in the bicyclic framework. IR spectroscopy confirms amine functional groups (N-H stretches ~3300 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, critical for validating strained geometries .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them to experimental data .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory data on the reactivity of this compound across studies?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected ring-opening products) may stem from variations in reaction conditions or impurities. Researchers should:

  • Replicate Experiments : Systematically test reported protocols while controlling variables (solvent, temperature, catalysts) .
  • Comparative Analysis : Use high-throughput screening to map reaction outcomes under diverse conditions .
  • Mechanistic Studies : Employ isotopic labeling (e.g., 15N^{15} \text{N}-amine) or kinetic isotope effects (KIEs) to elucidate pathways. Computational tools (e.g., Gaussian, ORCA) can model transition states and identify competing mechanisms .

Q. How can computational chemistry guide the design of experiments targeting the stereoelectronic properties of this compound?

  • Methodological Answer :

  • Electronic Structure Analysis : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for nucleophilic/electrophilic attacks. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions influencing stability .
  • Solvent Effects : Molecular dynamics (MD) simulations (e.g., using GROMACS) model solvation dynamics, aiding solvent selection for reactions .
  • Reactivity Prediction : Machine learning platforms (e.g., Chemprop) trained on bicyclic amine datasets can forecast regioselectivity or byproduct formation .

Q. What methodologies are recommended for studying the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., ring-opening) and calculate activation energies via Kissinger analysis .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products in real-time. Pair with in-situ IR spectroscopy for intermediate detection .

Methodological Best Practices

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the bicyclic core or amine group. Use PICO frameworks to define populations (e.g., enzyme targets), interventions (derivatives), and outcomes (IC50_{50} values) .
  • High-Throughput Screening (HTS) : Employ plate-based assays (e.g., fluorescence-based enzymatic inhibition) to evaluate bioactivity. Validate hits with dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .

Q. What systematic approaches ensure rigorous literature reviews for this compound?

  • Methodological Answer :

  • Database Searches : Use SciFinder, Reaxys, and PubMed with Boolean terms (e.g., "this compound AND synthesis"). Exclude non-peer-reviewed sources (e.g., commercial websites) .
  • Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Cross-reference data from multiple sources to resolve contradictions .

Data Reporting and Replication

Q. What level of experimental detail is necessary to ensure reproducibility of studies involving this compound?

  • Methodological Answer : Follow journal guidelines (e.g., Chemical Synthesis):

  • Full Procedural Descriptions : Specify solvents, catalysts, temperatures, and reaction times. For novel methods, include step-by-step protocols .
  • Analytical Documentation : Report instrument parameters (e.g., NMR frequency, column type for HPLC). Provide raw data in supplementary materials .
  • Safety Protocols : Detail handling procedures for air-sensitive or toxic intermediates, referencing OSHA or institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.